molecular formula C13H16ClN3O B8518525 1-(m-Chlorophenyl)-3-(1-ethylpyrrolidin-2-ylidene)urea

1-(m-Chlorophenyl)-3-(1-ethylpyrrolidin-2-ylidene)urea

Cat. No. B8518525
M. Wt: 265.74 g/mol
InChI Key: HHLZNCAJWUTDFB-UHFFFAOYSA-N
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Patent
US03998958

Procedure details

The hydrochloride salt of 1-ethyl-2-iminopyrrolidine (7.43 g.; 0.05 mole) is converted to free base (5.6 g.; 0.05 mole) by adding 7 ml. of 50% NaOH to an aqueous slurry (minimal amount of water) of the salt and benzene extraction. After drying over K2CO3, the benzene solution is stirred at room temperature and 7.68 g. (0.05 mole) of m-chlorophenylisocyanate, dissolved in anhydrous benzene, is added. The reaction mixture is stirred for 13/4 hours and the solvent is then evaporated in vacuo leaving a solid residue, 1-m-chlorophenyl-3-(1-ethyl-2-pyrrolidylidene)urea. Recrystallizations from ethyl acetate yields the pure product, m.p. = 122°-124° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.43 g
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[NH:8])[CH3:2].[Cl:9][C:10]1[CH:11]=[C:12]([N:16]=[C:17]=[O:18])[CH:13]=[CH:14][CH:15]=1>C1C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[C:12]([NH:16][C:17]([N:8]=[C:4]2[CH2:5][CH2:6][CH2:7][N:3]2[CH2:1][CH3:2])=[O:18])[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7.43 g
Type
reactant
Smiles
C(C)N1C(CCC1)=N
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the benzene solution is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 7 ml
EXTRACTION
Type
EXTRACTION
Details
of 50% NaOH to an aqueous slurry (minimal amount of water) of the salt and benzene extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over K2CO3
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 13/4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC(=O)N=C1N(CCC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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